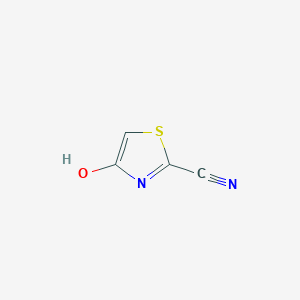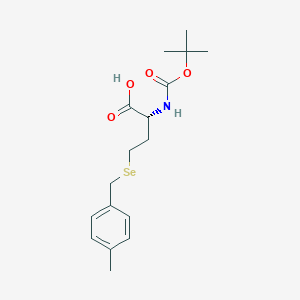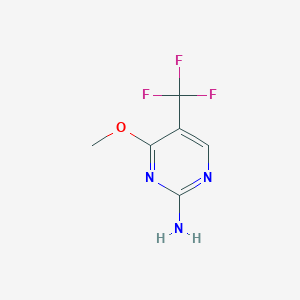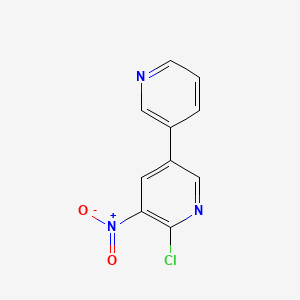![molecular formula C24H21NO3 B15250479 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone CAS No. 71334-38-8](/img/structure/B15250479.png)
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone is an organic compound with the molecular formula C24H21NO3. It is a yellow crystalline solid known for its applications in various fields, including dyes, photosensitizers, and organic electronic devices . The compound is characterized by its high solubility in common organic solvents and a melting point of approximately 285-290°C .
Vorbereitungsmethoden
The synthesis of 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone typically involves the following steps:
Starting Materials: The reaction begins with 9,10-anthracenedione and 4-butylaniline.
Reaction Conditions: The reaction is carried out under mild conditions, often requiring a longer reaction time and appropriate solvents.
Purification: After the reaction, the product is obtained through crystallization or other purification methods.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a dye due to its strong pigment characteristics.
Biology: The compound serves as a photosensitizer in various biological applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Wirkmechanismus
The mechanism by which 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different applications. Specific molecular targets and pathways depend on the context of its use, such as in dye-sensitized solar cells or organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone can be compared with other similar compounds, such as:
- 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthracenedione
- 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthraquinone
These compounds share similar structures but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific applications and the conditions under which it is used .
Eigenschaften
CAS-Nummer |
71334-38-8 |
|---|---|
Molekularformel |
C24H21NO3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-(4-butylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3/c1-2-3-6-15-9-11-16(12-10-15)25-19-13-14-20(26)22-21(19)23(27)17-7-4-5-8-18(17)24(22)28/h4-5,7-14,25-26H,2-3,6H2,1H3 |
InChI-Schlüssel |
ITLXCSMSIXIRBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)





![[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B15250466.png)
![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)


